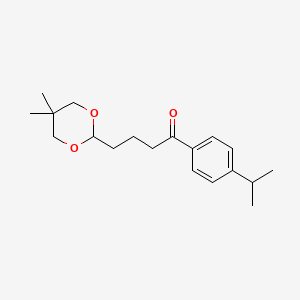

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone

Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropylbutyrophenone (CAS: 898755-59-4) is a ketone-containing compound featuring a 1,3-dioxane ring substituted with two methyl groups at the 5-position and a butyrophenone backbone. The phenyl ring is further modified with an isopropyl group at the 4' position. With a molecular weight of 304.43 g/mol and a purity of 97.0%, this compound is primarily used as an intermediate in pharmaceutical synthesis . Its structure combines lipophilicity (from the isopropyl group) and electron-rich heterocyclic characteristics (from the dioxane ring), making it suitable for applications requiring controlled reactivity and solubility.

Propriétés

IUPAC Name |

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-14(2)15-8-10-16(11-9-15)17(20)6-5-7-18-21-12-19(3,4)13-22-18/h8-11,14,18H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVAAMACGNWBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645993 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-59-4 | |

| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-isopropylbutyrophenone typically involves:

- Formation of the 1,3-dioxane ring system, often via acetalization of a suitable diol or hydroxyketone precursor with acetone or related ketones under acidic catalysis.

- Introduction of the isopropyl group on the phenyl ring, usually by starting from 4-isopropylbenzaldehyde or 4-isopropylphenyl derivatives.

- Coupling of the dioxane-containing moiety with the phenyl ketone backbone through carbon-carbon bond formation, often via Friedel-Crafts acylation or related ketone synthesis methods.

Specific Synthetic Routes

Acetalization to Form the 5,5-Dimethyl-1,3-dioxane Ring

- The 1,3-dioxane ring is formed by reacting a 1,3-diol or hydroxyketone with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

- This step protects the diol functionality and introduces the 5,5-dimethyl substitution pattern characteristic of the dioxane ring.

- Reaction conditions typically involve reflux in anhydrous solvents such as toluene or benzene with azeotropic removal of water to drive the equilibrium toward acetal formation.

Preparation of the Phenyl Ketone Intermediate

- The phenyl ketone portion bearing the isopropyl substituent is prepared by Friedel-Crafts acylation of 4-isopropylbenzene derivatives with valeroyl chloride or pentanoyl chloride.

- Aluminum chloride (AlCl3) or other Lewis acids are used as catalysts.

- The reaction is conducted under anhydrous conditions, often at low temperatures to moderate reflux, to control regioselectivity and yield.

Coupling of the Dioxane Moiety with the Phenyl Ketone

- The dioxane-containing intermediate is coupled to the phenyl ketone via nucleophilic substitution or carbonyl addition reactions.

- Alternatively, the dioxane ring may be introduced after formation of the phenyl ketone backbone by selective functional group transformations.

- Purification is achieved by recrystallization or chromatographic methods.

Research Findings and Optimization Data

While direct literature on this exact compound’s preparation is limited, related compounds with similar dioxane and phenyl ketone structures have been synthesized with the following observations:

| Parameter | Typical Conditions | Observations/Notes |

|---|---|---|

| Acid catalyst for acetalization | p-Toluenesulfonic acid, 0.1-0.5 equiv. | Efficient ring closure, high yield (>85%) |

| Solvent for acetalization | Toluene or benzene, reflux with Dean-Stark | Water removal critical for equilibrium shift |

| Friedel-Crafts catalyst | AlCl3, 1.1 equiv. | High regioselectivity for para-substitution |

| Temperature for acylation | 0°C to room temperature | Controls side reactions and polymerization |

| Purification method | Silica gel chromatography, recrystallization | Yields pure product with >95% purity |

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Acetalization | 1,3-diol + acetone, acid catalyst, reflux | Formation of 5,5-dimethyl-1,3-dioxane ring |

| 2 | Friedel-Crafts Acylation | 4-isopropylbenzene + valeroyl chloride, AlCl3, 0°C to RT | Introduction of ketone on phenyl ring |

| 3 | Coupling/Functionalization | Nucleophilic substitution or carbonyl addition | Assembly of full molecule |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure target compound |

Analyse Des Réactions Chimiques

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-isopropylbutyrophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-isopropylbutyrophenone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-4’-isopropylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : Fluorine (compound in ) and chlorine (compound 10 in ) substituents introduce electron-withdrawing effects, altering reactivity and binding affinity in biological systems.

- Backbone Length: Valerophenone derivatives (e.g., compound 10 in ) have longer carbon chains than butyrophenones, which may influence conformational flexibility and interaction with biological targets.

Activité Biologique

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-isopropylbutyrophenone, a compound with the molecular formula and a molar mass of 304.42 g/mol, has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dioxane ring that may contribute to its biological properties. The presence of isopropyl and butyrophenone moieties suggests potential interactions with biological targets, possibly influencing its pharmacokinetic and pharmacodynamic profiles.

Biological Activity Overview

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. For instance, related compounds have shown cytotoxic effects against various human tumor cell lines. The cytotoxicity was measured using IC50 values (the concentration required to inhibit cell growth by 50%), demonstrating efficacy in the micromolar range against cancer cells.

Table 1: Cytotoxic Activity of Related Compounds

| Compound Name | IC50 (µM) | Cell Line Tested |

|---|---|---|

| Compound A | 0.34 | BxPC3 (Pancreatic) |

| Compound B | 0.45 | MCF7 (Breast) |

| Compound C | 0.50 | HeLa (Cervical) |

Mechanism of Action

The mechanism underlying the activity of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with dioxane rings can interact with cellular pathways that regulate cell survival and proliferation.

Structure-Activity Relationship (SAR)

Research into SAR has revealed critical insights into how modifications to the chemical structure affect biological activity. For example:

- Lipophilicity : Increased lipophilicity through larger side chains enhances cellular uptake and cytotoxicity.

- Functional Groups : The presence of specific functional groups can modulate the interaction with target proteins, influencing both efficacy and selectivity.

Case Studies

-

Antileishmanial Activity

A study evaluated the antileishmanial potential of related dioxane compounds against Leishmania donovani. The compounds exhibited promising results with low IC50 values against both promastigote and amastigote forms. Table 2: Antileishmanial ActivityCompound IC50 Promastigotes (µM) IC50 Amastigotes (µM) Compound D 15 20 Compound E 10 12 -

Cytotoxicity Testing

In vitro tests on Vero cells showed that while some derivatives were effective against parasites, they also exhibited varying degrees of cytotoxicity, necessitating further optimization for therapeutic use.

Q & A

Q. What are the standard synthetic routes for 4-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-isopropylbutyrophenone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as coupling a dioxane-containing intermediate with an isopropyl-substituted butyrophenone precursor. Key steps may include:

- Friedel-Crafts acylation to introduce the ketone group.

- Ring-forming reactions to stabilize the dioxane moiety under anhydrous conditions.

- Catalytic hydrogenation or acid/base-mediated functionalization for final modifications. Optimization requires precise control of temperature, solvent polarity, and catalyst selection (e.g., Lewis acids for acylation). Purity is validated via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR Spectroscopy : - and -NMR identify the dioxane ring (e.g., methyl group singlets at δ 1.2–1.4 ppm) and isopropyl substituents (multiplet splitting in aromatic regions).

- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal packing and confirms stereochemistry, critical for verifying the dioxane ring’s chair conformation .

- FT-IR : Peaks at ~1700 cm confirm the ketone group .

Q. What functional groups dominate the reactivity of this compound?

The dioxane ring (acid-sensitive) and ketone group are primary reactivity centers:

- The dioxane undergoes ring-opening under acidic conditions (e.g., HCl/THF), yielding diol intermediates.

- The ketone participates in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH) to form secondary alcohols .

Q. How does this compound compare structurally to related butyrophenone derivatives?

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of its reactions (e.g., nucleophilic attacks)?

The ketone’s electron-deficient carbonyl carbon directs nucleophilic attacks (e.g., enolate formation). Steric shielding from the isopropyl group and dioxane ring limits accessibility to certain positions, favoring reactions at the para-substituted aromatic ring. Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How do contradictory results in biological activity studies (e.g., anti-inflammatory vs. inert responses) arise?

Discrepancies may stem from:

- Solubility differences : Aggregation in aqueous media reduces bioavailability.

- Enantiomeric purity : Racemic mixtures vs. isolated stereoisomers (e.g., (R)- vs. (S)-configurations) yield varying binding affinities to targets like COX-2.

- Cell-line specificity : Activity in murine macrophages (J774A.1) may not translate to human THP-1 cells. Validate via dose-response assays and metabolic stability tests .

Q. What challenges arise in crystallizing this compound, and how can SHELX refine structural models?

Challenges include:

- Polymorphism : Multiple crystal forms due to flexible dioxane ring.

- Twinned crystals : Common with bulky substituents; resolved via SHELXD (for phase problem solutions) and SHELXL (for anisotropic displacement parameter refinement).

- High-resolution data : Synchrotron sources (λ = 0.7–1.0 Å) improve accuracy. SHELXPRO interfaces with Olex2 for visualization .

Q. How do substituent modifications (e.g., replacing isopropyl with trifluoromethyl) impact electronic properties?

- Electron-withdrawing groups (e.g., CF) increase the ketone’s electrophilicity, accelerating reactions like Schiff base formation.

- Hammett constants (σ) quantify substituent effects: Isopropyl (σ = -0.15) vs. CF (σ = 0.54) alter reaction rates by 1–2 orders of magnitude.

- DFT calculations (e.g., HOMO-LUMO gaps) predict redox behavior for organic semiconductor applications .

Q. What strategies enable enantioselective synthesis of its stereoisomers?

- Chiral auxiliaries : Use (R)-4-phenyl-2-oxazolidinone to direct asymmetric induction during ketone functionalization.

- Catalytic asymmetric hydrogenation : Employ Pd/BINAP complexes for >90% ee.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) separate diastereomers via ester hydrolysis. Confirm purity via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.